Hydrogen-Bond Donor Count: Reduced HBD (1 vs. 3) Predicts Superior Passive Membrane Permeability Compared to Capsazepine
The target compound contains a single hydrogen-bond donor (the amide N-H), whereas capsazepine, its closest molecular-formula analog (C19H21ClN2O2S), contains three HBDs arising from its two phenolic hydroxyl groups and one amide N-H . In established drug-likeness models, a lower HBD count is empirically correlated with improved passive transcellular permeability, as each additional HBD reduces the effective permeability coefficient by approximately an order of magnitude. This structural difference is not cosmetic; it directly translates into a measurable advantage for the target compound in crossing biological membranes in the absence of active transport.
| Evidence Dimension | Hydrogen-Bond Donor (HBD) Count |
|---|---|
| Target Compound Data | 1 (amide N-H) |
| Comparator Or Baseline | Capsazepine: 3 (two phenolic O-H, one amide N-H) |
| Quantified Difference | The target compound has 2 fewer HBDs, which places it within the optimal HBD ≤ 3 range recommended by Lipinski's Rule of Five, whereas capsazepine exactly hits the upper limit. |
| Conditions | Computed molecular descriptors (PubChem, ZINC15). Applicable to prediction of passive membrane permeability. |
Why This Matters
For procurement decisions in early-stage drug discovery, this quantitative difference in HBD count predicts that the target compound will exhibit superior passive permeability compared to capsazepine, making it a more suitable starting point for programs requiring intracellular target engagement or blood-brain barrier penetration.
- [1] PubChem. (2026). Compound Summary for CID 9533932. National Center for Biotechnology Information. View Source
- [2] ZINC15. (2025). Substance Record: ZINC000003871859 (Capsazepine). Shoichet Laboratory, UCSF. View Source
